molecular formula C15H9BrCl2O B1272541 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 918496-04-5

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No. B1272541
M. Wt: 356 g/mol
InChI Key: UYULJYQCIXAZIN-UHFFFAOYSA-N
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Description

The compound 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety, which is a common feature in various natural products with medicinal properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar bromophenyl and dichlorophenyl compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is a base-catalyzed condensation of an aldehyde with an acetophenone under mild conditions. For instance, the synthesis of a similar compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that the synthesis of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one could potentially follow a similar pathway, using appropriate bromophenyl and dichlorophenyl precursors.

Molecular Structure Analysis

The molecular structure of chalcone derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy, as well as single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions. The molecular structure is also analyzed computationally using methods like density functional theory (DFT), which can predict the vibrational wavenumbers and help in the assignment of IR spectra .

Chemical Reactions Analysis

Chalcones are known to undergo various chemical reactions due to the presence of the reactive α,β-unsaturated ketone moiety. They can participate in cycloaddition reactions, serve as Michael acceptors, and undergo enantioselective transformations . The specific reactivity of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one would depend on the substituents on the phenyl rings and the electronic effects they impart on the molecule.

Physical and Chemical Properties Analysis

The physical properties such as melting point and decomposition temperature of chalcone derivatives can be determined using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . The chemical properties, including the stability of the molecule, can be inferred from hyper-conjugative interactions and charge delocalization, which are analyzed using natural bond orbital (NBO) analysis . The HOMO and LUMO analysis provides insights into the charge transfer within the molecule, and the molecular electrostatic potential (MEP) map indicates the regions of electron density and potential reactivity .

Scientific Research Applications

Molecular Structure and Crystal Packing

  • The molecular structure of various derivatives of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one exhibits unique angles and torsion patterns. For example, a study found that the angle between the mean planes of the dichlorophenyl and bromophenyl groups in a similar molecule was 45.3 degrees, with a significant twist in the methoxy group away from the bromophenyl ring (Butcher et al., 2007). Additionally, molecules pack in a chain-like fashion, forming an alternate inverted pattern parallel to the bc face of the unit cell (Fun et al., 2008).

Nonlinear Optical Properties and Semiconductor Applications

  • This compound and its derivatives show promise in optoelectronics and semiconductors due to their nonlinear optical properties. For example, (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one demonstrated significant second and third-order nonlinear optical (NLO) properties, making it suitable for use in semiconductor devices (Shkir et al., 2019).

Charge Transport and Electronic Properties

  • The charge transport and electronic properties of this compound are noteworthy. Studies involving quantum chemical density functional theory calculations revealed comprehensive intra- and inter-molecular charge transport from occupied to unoccupied molecular orbitals. This indicates that such compounds could be effective electron transport materials and function as n-type in organic semiconductor devices (Shkir et al., 2019).

Cytotoxicity in Cancer Research

  • Some derivatives of this compound have been tested for cytotoxicity against cancer cells. For instance, a study synthesized various chalcones, including derivatives of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The results showed potential as cancer prevention agents (Brahmana et al., 2022).

Antioxidant Activity

  • In another study, a derivative showed low potency as an antioxidant agent when tested using the DPPH method. This indicates potential for further exploration in the field of antioxidant research (Brahmana et al., 2021).

Future Directions

The compound has been studied for its nonlinear optical (NLO) behavior due to its crystallization in non-centrosymmetric structure, excellent second harmonic generation efficiency (SHG) and flexibility in structure of chalcones due to donor-acceptor groups . This suggests potential applications in electro-optic modulation, frequency mixing and second-harmonic generation .

properties

IUPAC Name

1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYULJYQCIXAZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377555
Record name 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

CAS RN

918496-04-5
Record name 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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